N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulphonamide Derivatives
Compound Description: These are a series of novel derivatives synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl) aniline. [] Preliminary antimicrobial studies showed they exhibit good to moderate activity against various microorganisms. []
Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine structure with N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide. The variations occur in the substituents attached to this core, with the related compounds featuring a phenyl ring at the 3-position of the pyridazine ring and various benzamide or sulfonamide groups.
Compound Description: This compound acts as a LIN28 inhibitor. [, ] It has shown efficacy in reducing tumor growth in mouse xenograft models of Group 3 medulloblastoma. [] It also blocks Lin28/let-7 interaction, rescues let-7 processing, induces differentiation of mouse embryonic stem cells, and reduces tumor-sphere formation. []
Relevance: This compound shares a structural resemblance to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide, both containing the [, , ]triazolo[4,3-b]pyridazine moiety. The key differences lie in the substituents on the pyridazine ring and the presence of a phenyl-acetamide group in 1632.
Compound Description: This compound is a mesenchymal-epithelial transition factor (c-MET) inhibitor. [] It exhibits species-dependent toxicity, causing renal function compromise due to crystal deposits in renal tubules. [] It is metabolized by aldehyde oxidase (AO) to a less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11). []
Relevance: Both SGX523 and N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide share the [, , ]triazolo[4,3-b]pyridazine scaffold. The structural differences arise from the substituents on this core, with SGX523 containing a quinoline ring and a 1-methyl-1H-pyrazol group.
7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417) and 6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)
Compound Description: These compounds are subtype-selective GABAA receptor modulators with functional selectivity for specific non-α1 GABAA receptors. [] Unlike benzodiazepines, these compounds displayed a low propensity to induce seizures in a rapid precipitated withdrawal assay in mice. []
Relevance: Although these compounds differ significantly in structure from N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide, they highlight the pharmacological relevance and potential of compounds containing the [, , ]triazolo[4,3-b]pyridazine core, specifically in the context of GABAergic modulation.
Relevance: These compounds share the [, , ]triazolo[4,3-b]pyridazine core with N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide. The structural similarities extend to the presence of a methyl group on the pyridazine ring and a heterocyclic ring (isothiazole) attached to this core. The differences lie in the specific substitutions on the isothiazole and the presence of a naphthyridine ring in Compounds 1 and 2.
Compound Description: This compound, alongside N-methyl-N-[3-(3-methyl-1,2,4-triazolo-[4,3-b] pyridazin-6-yl)phenyl]acetamide, is used in a method for the non-sedative treatment of noise phobia in companion animals, particularly dogs. []
Relevance: While this compound doesn't directly share the [, , ]triazolo[4,3-b]pyridazine core with N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide, its inclusion in a similar therapeutic application (noise phobia treatment) suggests a potential overlap in their pharmacological profiles or targeted pathways. This connection highlights the broader context of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide within medicinal chemistry and potential therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.